molecular formula C10H9BrN2O2S B3009995 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 98946-80-6

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B3009995
CAS RN: 98946-80-6
M. Wt: 301.16
InChI Key: SBVGQBAOBZZYLD-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide" is a derivative of N-(1,3-benzothiazol-2-yl)acetamide, which is a class of compounds known for their diverse biological activities. The benzothiazole moiety is a common feature in these compounds, which is often modified to explore different physicochemical and biological properties.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) acetamides involves the refluxing of benzothiazoles with acetic acid, leading to the formation of hydrogen bond associated assemblies characteristic to the substituent in the benzothiazole moiety . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed with appropriate bromination and methoxylation steps to introduce the respective functional groups.

Molecular Structure Analysis

The molecular structure of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, a closely related compound, has been studied, revealing that it forms hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions with acetic acid . Another study on a similar compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, shows that the main moiety adopts an almost planar structure with the adamantyl substituent in the gauche position relative to the acetamide moiety . These findings suggest that the brominated derivative would likely retain a similar planar structure with the potential for hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the presence of the acetamide group and the benzothiazole ring in related compounds suggests that they could participate in various chemical reactions, such as further substitution reactions or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds indicate that they have the potential to form stable crystalline structures with specific hydrogen bonding patterns . The presence of the methoxy group and the potential bromine atom in the compound of interest would influence its polarity, solubility, and reactivity. The planarity of the benzothiazole and acetamide moieties could also affect the compound's ability to interact with biological targets, as seen in molecular docking studies .

Relevant Case Studies

Case studies involving similar compounds have shown that they possess moderate to good biological activities, including antibacterial, antituberculosis, and antifungal efficacy . Additionally, some derivatives have been evaluated for their hypoglycemic activity in animal models, demonstrating significant effects . These studies suggest that the brominated and methoxylated derivative could also exhibit interesting biological properties worthy of further investigation.

Scientific Research Applications

Structural Analysis and Properties

  • The title compound, related to 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, shows a planar structure in its main moiety and forms dimers via hydrogen bonds, further linking into ribbons through hydrogen bonds and S⋯S interactions, indicating potential for molecular self-assembly and crystal engineering (Bunev et al., 2013).

Antimicrobial Applications

  • Synthesis and antimicrobial activity studies of this compound derivatives demonstrate their effectiveness against various microbial strains, showing potential as antimicrobial agents (Fahim & Ismael, 2019).

Photophysical Properties

  • Investigations into the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, a close relative of the compound , reveal unique hydrogen bonding and light-related properties, suggesting potential applications in photonics and material sciences (Balijapalli et al., 2017).

Antioxidant and Anti-inflammatory Applications

  • Certain acetamide derivatives, structurally related to this compound, exhibit notable antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Koppireddi et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biochemical processes

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it’s likely that this compound interferes with pathways crucial for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of Mycobacterium tuberculosis, leading to its eventual death.

Future Directions

The future directions in the research of thiazole derivatives like “2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” could involve the design and structure–activity relationship of bioactive molecules . This could lead to the development of new compounds with enhanced biological activities and improved safety profiles.

properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGQBAOBZZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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